methanone CAS No. 832735-64-5](/img/structure/B12547513.png)
[4-(3-Chlorophenyl)-piperazin-1-yl](1-phenylindol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)-piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-chlorophenyl group and an indole moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-piperazin-1-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the 3-chlorophenyl group through nucleophilic substitution. The final step involves coupling the piperazine derivative with the indole moiety using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-(3-Chlorophenyl)-piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-(3-Chlorophenyl)-piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activity, receptor binding, and cellular uptake mechanisms.
Medicine
In medicine, 4-(3-Chlorophenyl)-piperazin-1-ylmethanone is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases, such as neurological disorders or cancer.
Industry
In industrial applications, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
作用機序
The mechanism of action of 4-(3-Chlorophenyl)-piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the piperazine core but has a fluorophenyl group instead of a chlorophenyl group.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: This compound features a triazole ring and a trichloropentyl group, differing significantly in structure but sharing some functional similarities.
3-Fluoro-7-hydroxy-chroman-2,4-dione: This compound has a chroman ring and a fluorine substituent, offering different chemical properties but comparable reactivity.
Uniqueness
4-(3-Chlorophenyl)-piperazin-1-ylmethanone is unique due to its combination of a piperazine ring, a chlorophenyl group, and an indole moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
832735-64-5 |
|---|---|
分子式 |
C25H22ClN3O |
分子量 |
415.9 g/mol |
IUPAC名 |
[4-(3-chlorophenyl)piperazin-1-yl]-(1-phenylindol-2-yl)methanone |
InChI |
InChI=1S/C25H22ClN3O/c26-20-8-6-11-22(18-20)27-13-15-28(16-14-27)25(30)24-17-19-7-4-5-12-23(19)29(24)21-9-2-1-3-10-21/h1-12,17-18H,13-16H2 |
InChIキー |
MRTKWEYUFHOUBT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate](/img/structure/B12547439.png)
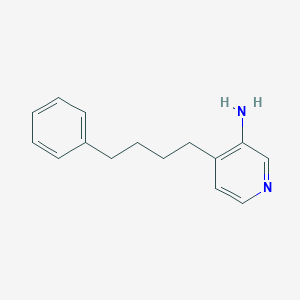
![Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate](/img/structure/B12547450.png)

![Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B12547483.png)

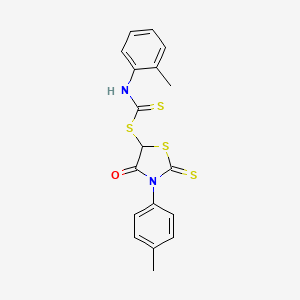
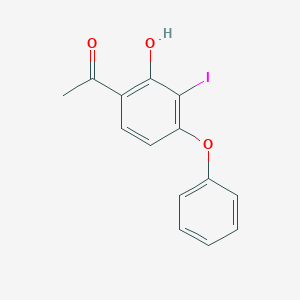
![4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid](/img/structure/B12547515.png)
![5H-Pyrrolo[1,2-a]imidazole-5-methanol,2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-,(5S)-](/img/structure/B12547520.png)
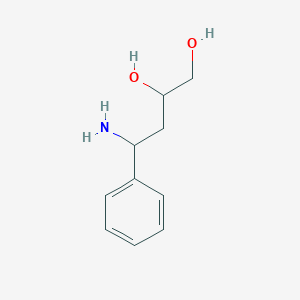
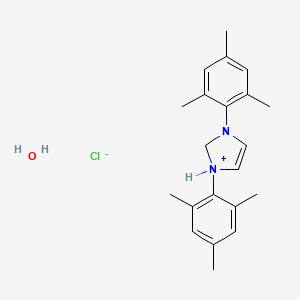
![{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride](/img/structure/B12547536.png)
